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Compound of Interest

4-Butoxy-3-chlorophenylboronic
Compound Name: d
aci

cat. No.: B1276505

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-
Butoxy-3-chlorophenylboronic acid, a valuable building block in organic synthesis,
particularly in the development of novel pharmaceutical compounds. Due to the limited
availability of a specific, published experimental protocol for this compound, this document
outlines a proposed synthetic route based on well-established methodologies for analogous
arylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Butoxy-3-chlorophenylboronic acid is
presented in the table below.
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Property Value Reference
CAS Number 480438-55-9 [11[2][3]
Molecular Formula C10H14BCIO3 [1]
Molecular Weight 228.48 g/mol [1]
Melting Point 147-151 °C [4]

White to off-white solid
Appearance _

(Predicted)

Soluble in organic solvents
Solubility such as methanol, ethanol,

and DMSO (Predicted)

Proposed Synthesis Workflow

The proposed synthesis of 4-Butoxy-3-chlorophenylboronic acid involves a two-step
process, beginning with the preparation of the Grignard reagent precursor, 1-bromo-4-butoxy-
2-chlorobenzene, followed by the formation of the boronic acid via a Grignard reaction with a

trialkyl borate.

Click to download full resolution via product page

Proposed synthesis of 4-Butoxy-3-chlorophenylboronic acid.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of 4-Butoxy-3-
chlorophenylboronic acid. These procedures are based on standard organic chemistry
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techniques for similar transformations and should be performed by qualified personnel in a
well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene
(Precursor)

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 1-bromo-2-chloro-4-hydroxybenzene (1.0 eq.), anhydrous potassium carbonate
(2.0 eq.), and acetone.

» Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the mixture.

¢ Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature and filter to remove the
inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-bromo-4-butoxy-
2-chlorobenzene.

Synthesis of 4-Butoxy-3-chlorophenylboronic acid

o Grignard Reagent Formation:

o Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

o Add a small crystal of iodine to initiate the reaction.

o Prepare a solution of 1-bromo-4-butoxy-2-chlorobenzene (1.0 eq.) in anhydrous
tetrahydrofuran (THF).

o Add a small portion of the aryl bromide solution to the magnesium turnings. Once the
Grignard reaction has initiated (indicated by a color change and gentle reflux), add the
remaining solution dropwise at a rate that maintains a gentle reflux.
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o After the addition is complete, stir the reaction mixture at room temperature for an
additional 1-2 hours to ensure complete formation of the Grignard reagent.

o Borylation and Hydrolysis:

o In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and
cool the solution to -78 °C (dry ice/acetone bath).

o Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via
cannula, maintaining the temperature at -78 °C.

o After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir for 12 hours.

o Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous
hydrochloric acid (e.g., 2 M HCI) until the solution is acidic.

o Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
o Work-up and Purification:
o Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
water, or an organic solvent mixture such as hexane/ethyl acetate) to yield 4-Butoxy-3-
chlorophenylboronic acid as a solid.

Characterization Data (Predicted)

As experimental spectral data for 4-Butoxy-3-chlorophenylboronic acid is not readily
available in the public domain, the following table summarizes the expected characterization
data based on the chemical structure and data from analogous compounds.
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Technique

Expected Data

1H NMR (CDCls, 400 MHz)

3 (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.6-7.7 (dd, 1H,
Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.1-4.2 (t, 2H, -
OCHz-), 1.8-1.9 (m, 2H, -CH2-), 1.5-1.6 (m, 2H, -
CHz-), 0.9-1.0 (t, 3H, -CHs), 5.0-6.0 (br s, 2H,
B(OH)z2)

13C NMR (CDCls, 100 MHz)

5 (ppm): ~160 (Ar-C-0), ~135 (Ar-C), ~132 (Ar-
C), ~130 (Ar-C-B), ~125 (Ar-C-Cl), ~115 (Ar-C),
~70 (-OCHg2-), ~31 (-CH2-), ~19 (-CH2-), ~14 (-
CHs)

IR (KBr, cm™1)

~3300-3200 (br, O-H stretch of B(OH)z), ~2960-
2870 (C-H stretch, alkyl), ~1600, ~1480 (C=C
stretch, aromatic), ~1350 (B-O stretch), ~1250
(C-0 stretch, ether), ~820 (C-H bend, aromatic),
~700 (C-Cl stretch)

Mass Spectrometry (ESI-MS)

miz: 228.07 [M]*, 211.07 [M-OH]*, 172.03 [M-
CaHsO]*

Safety Information

e General Handling: Handle all chemicals with care. Avoid inhalation, ingestion, and contact

with skin and eyes.

» Arylboronic Acids: Arylboronic acids are generally considered to be of low toxicity, but they

can be irritating to the eyes, respiratory system, and skin.

» Grignard Reagents: Grignard reagents are highly reactive and flammable. They react

violently with water and protic solvents. All reactions involving Grignard reagents must be

carried out under strictly anhydrous conditions and under an inert atmosphere.

e Solvents: The solvents used in this synthesis (acetone, THF, ethyl acetate, hexane) are

flammable. Work in a well-ventilated area away from ignition sources.
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This technical guide provides a framework for the synthesis and characterization of 4-Butoxy-
3-chlorophenylboronic acid. Researchers should adapt and optimize the proposed
procedures based on their specific laboratory conditions and available analytical
instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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